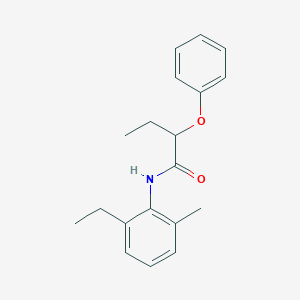
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a white crystalline powder that is soluble in water and has a molecular weight of 268.4 g/mol.
作用机制
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether acts as a selective agonist of nAChRs, specifically the α4β2 subtype. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This activation of nAChRs has been shown to enhance cognitive function, memory, and learning.
Biochemical and Physiological Effects:
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance cognitive function, memory, and learning in animal models. Additionally, 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether is a useful research tool due to its selectivity for the α4β2 nAChR subtype, making it a valuable tool for investigating the function of these receptors in the brain. However, 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether has limitations as well. It has a short half-life and is rapidly metabolized, making it difficult to maintain consistent levels in the body. Additionally, 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether has poor bioavailability, limiting its potential use as a therapeutic agent.
未来方向
There are many potential future directions for 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether research. One potential application is in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether may have potential as a smoking cessation aid due to its effects on nAChRs. Further research is needed to fully understand the potential therapeutic applications of 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether and to develop more effective analogs with improved pharmacokinetic properties.
Conclusion:
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether is a promising research tool with potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. Its selectivity for the α4β2 nAChR subtype makes it a valuable tool for investigating the function of these receptors in the brain. While 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether has limitations, further research is needed to fully understand its potential therapeutic applications and to develop more effective analogs.
合成方法
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenyl magnesium bromide with 3-(4-methyl-1-piperazinyl)propyl chloride. The resulting product is then purified through recrystallization to obtain 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether in its pure form.
科学研究应用
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It is commonly used as a research tool to study the function of nicotinic acetylcholine receptors (nAChRs) in the brain and to investigate the effects of nAChR modulators on cognitive function, memory, and learning.
属性
产品名称 |
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether |
|---|---|
分子式 |
C16H26N2O |
分子量 |
262.39 g/mol |
IUPAC 名称 |
1-[3-(2,5-dimethylphenoxy)propyl]-4-methylpiperazine |
InChI |
InChI=1S/C16H26N2O/c1-14-5-6-15(2)16(13-14)19-12-4-7-18-10-8-17(3)9-11-18/h5-6,13H,4,7-12H2,1-3H3 |
InChI 键 |
JRIYPIKRAADIJP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCCCN2CCN(CC2)C |
规范 SMILES |
CC1=CC(=C(C=C1)C)OCCCN2CCN(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-({[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B258746.png)

![1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B258749.png)
![5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)




![N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)
![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)

![N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)

![2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B258772.png)